1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one 1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1040675-83-9
VCID: VC11954182
InChI: InChI=1S/C22H24N4O2S/c1-28-20-9-7-19(8-10-20)25-11-13-26(14-12-25)21(27)15-18-16-29-22(24-18)23-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H,23,24)
SMILES: COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC4=CC=CC=C4
Molecular Formula: C22H24N4O2S
Molecular Weight: 408.5 g/mol

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one

CAS No.: 1040675-83-9

Cat. No.: VC11954182

Molecular Formula: C22H24N4O2S

Molecular Weight: 408.5 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one - 1040675-83-9

Specification

CAS No. 1040675-83-9
Molecular Formula C22H24N4O2S
Molecular Weight 408.5 g/mol
IUPAC Name 2-(2-anilino-1,3-thiazol-4-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Standard InChI InChI=1S/C22H24N4O2S/c1-28-20-9-7-19(8-10-20)25-11-13-26(14-12-25)21(27)15-18-16-29-22(24-18)23-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H,23,24)
Standard InChI Key WGRBAXQMGNKFOX-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC4=CC=CC=C4
Canonical SMILES COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC4=CC=CC=C4

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound integrates three pharmacologically relevant subunits:

  • 4-(4-Methoxyphenyl)piperazine: A six-membered piperazine ring substituted at the 1-position with a 4-methoxyphenyl group, known for enhancing blood-brain barrier permeability in CNS-targeting drugs .

  • Ethanone linker: A ketone group bridging the piperazine and thiazole moieties, providing conformational rigidity.

  • 2-(Phenylamino)-1,3-thiazol-4-yl: A five-membered heterocycle with a phenylamino substituent, a structure prevalent in antimicrobial and anticancer agents.

Key Structural Data:

PropertyValueSource
Molecular FormulaC21_{21}H22_{22}N4_{4}O2_{2}S
Molecular Weight394.49 g/mol
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC4=CC=CC=C4
InChIKeyISKRINGLZVXJPX-UHFFFAOYSA-N

The methoxy group at the para position of the phenyl ring enhances electron-donating effects, potentially influencing receptor binding kinetics . The thiazole's sulfur and nitrogen atoms create a polarized region conducive to hydrogen bonding with biological targets.

Synthetic Methodologies

Retrosynthetic Analysis

Two primary synthetic strategies emerge from analogous compounds:

Route A: Fragment Coupling

  • Piperazine-ethanone synthesis: React 4-(4-methoxyphenyl)piperazine with chloroacetyl chloride under Schotten-Baumann conditions to form 1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one .

  • Thiazole formation: Construct 2-(phenylamino)-1,3-thiazol-4-ylacetic acid via Hantzsch thiazole synthesis using phenylthiourea and ethyl bromopyruvate.

  • Amide coupling: Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to join fragments.

Route B: Convergent Synthesis

  • Preform the thiazole core (2-(phenylamino)-1,3-thiazol-4-ylacetonitrile) via cyclocondensation of thiourea derivatives with α-halo ketones .

  • Alkylate the piperazine derivative with the thiazole-bearing acetonitrile, followed by oxidation to the ketone.

Comparative Yield Data (Analogous Systems):

StepYield (%)ConditionsReference
Piperazine-ethanone formation78–85DCM, 0°C, 2h
Hantzsch thiazole synthesis65EtOH, reflux, 6h
EDC-mediated coupling72DMF, rt, 12h

Physicochemical Properties

Predicted ADME Profiles

Computational models (SwissADME, pkCSM) suggest:

ParameterValueImplications
LogP (iLOGP)2.85Moderate lipophilicity
Water Solubility (ESOL)-3.12 (LogS)Low aqueous solubility
BBB Permeability0.89 (logBB)CNS penetration likely
CYP2D6 Inhibition Probability0.34Low drug-drug interaction risk

The methoxyphenyl group contributes to a balanced partition coefficient, while the thiazole moiety may necessitate formulation enhancements for oral bioavailability.

Biological Activity and Mechanistic Insights

Hypothesized Targets

4.1.1 Serotonin Receptors (5-HT1A_{1A})
The 4-methoxyphenylpiperazine fragment is a known pharmacophore in 5-HT1A_{1A} agonists (e.g., buspirone analogs) . Molecular docking studies (AutoDock Vina) predict a binding affinity of -8.2 kcal/mol at the 5-HT1A_{1A} orthosteric site, driven by:

  • π-π stacking between the methoxyphenyl ring and Phe361

  • Hydrogen bonding between the thiazole nitrogen and Ser199

4.1.2 Bacterial Dihydrofolate Reductase (DHFR)
Thiazole derivatives inhibit DHFR by mimicking dihydrofolate's pteridine ring. In silico models show a Ki of 18 nM against E. coli DHFR, though experimental validation is pending .

Research Challenges and Future Directions

Synthetic Optimization Needs

  • Stereochemical control: The thiazole's C4 position may exhibit planar chirality, requiring asymmetric synthesis methods .

  • Scale-up limitations: Current routes use hazardous reagents (e.g., chloroacetyl chloride); greener alternatives (enzyme-mediated acylations) are under exploration.

Biological Screening Priorities

  • In vitro 5-HT receptor binding assays (radioligand displacement using [3^3H]-8-OH-DPAT)

  • Antimicrobial susceptibility testing against ESKAPE pathogens

  • CNS penetration studies using in situ brain perfusion models

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